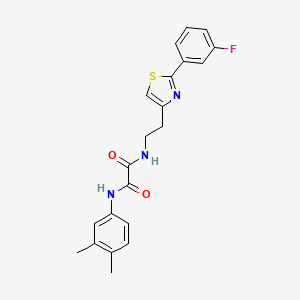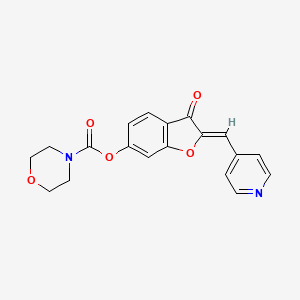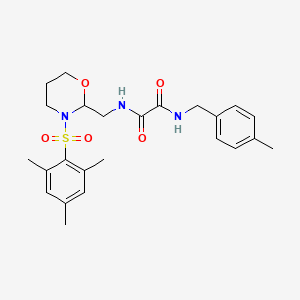
4-((3-(piperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antihypertensive Agents
A series of piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Compounds demonstrated significant hypotensive effects in models of hypertension, highlighting their potential as antihypertensive agents. This research underscores the therapeutic potential of quinazoline derivatives in managing hypertension (Takai et al., 1986).
Antimicrobial and Antifungal Agents
Novel series of compounds including thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. These studies demonstrate the compound's potential in treating microbial infections, suggesting a broad spectrum of antimicrobial efficacy (Patel et al., 2012).
Anti-tubercular Activity
The 2,4-diaminoquinazoline class of compounds, related to the chemical structure , was identified as an effective inhibitor of Mycobacterium tuberculosis growth. This highlights the compound's potential application in tuberculosis drug discovery, offering a promising avenue for the development of new anti-tubercular agents (Odingo et al., 2014).
Antimalarial Activity
A related compound was synthesized as a potential antimalarial agent. The research aimed at developing novel therapeutic agents to combat malaria, suggesting the compound's utility in creating effective antimalarial drugs (Michael et al., 2006).
Fungicide Activity
Quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker were synthesized and evaluated for their fungicide efficacy against Rhizoctonia solani, a phytopathogenic fungus. Some compounds exhibited excellent inhibitory effects, indicating the compound's potential as a lead for developing efficient fungicides to control fungal pathogens in agriculture (Ding et al., 2022).
特性
IUPAC Name |
4-(3-piperidin-1-ylpropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c21-16-18-14-8-3-2-7-13(14)15(19-16)17-9-6-12-20-10-4-1-5-11-20/h2-3,7-8H,1,4-6,9-12H2,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUFDNXKAPIURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

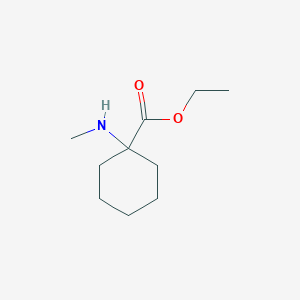
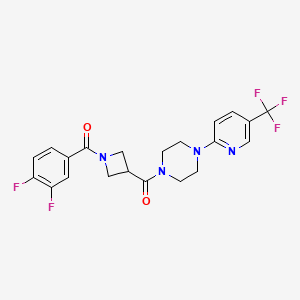
![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)
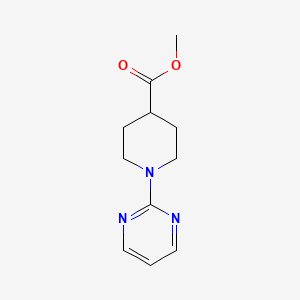
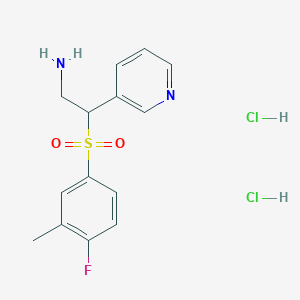

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)
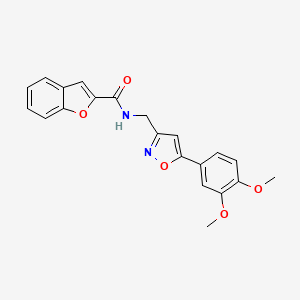
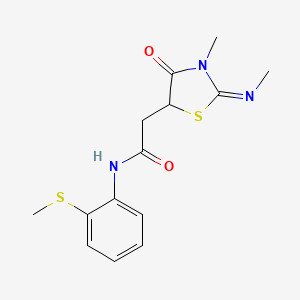
![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)
